[(Pentabromophenyl)methyl]phosphonic acid
Description
[(Pentabromophenyl)methyl]phosphonic acid is an organophosphorus compound featuring a pentabromophenyl group attached to a methylene bridge linked to a phosphonic acid group (-PO(OH)₂). This structure confers unique chemical properties, including high hydrophobicity due to the brominated aromatic ring and acidic reactivity from the phosphonic acid moiety.
Properties
CAS No. |
915376-54-4 |
|---|---|
Molecular Formula |
C7H4Br5O3P |
Molecular Weight |
566.60 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H4Br5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15) |
InChI Key |
ZREUDFZXRGHRNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentabromophenyl)methyl]phosphonic acid typically involves the reaction of pentabromobenzyl chloride with a suitable phosphonic acid derivative. One common method is the reaction of pentabromobenzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Pentabromophenyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Flame Retardant Applications
One of the most significant applications of [(Pentabromophenyl)methyl]phosphonic acid is as a flame retardant. The compound is incorporated into polymers and textiles to enhance their fire resistance.
- Mechanism : It functions by promoting char formation, which acts as a barrier to heat and flame, thereby slowing down combustion rates.
- Materials : Common materials treated with this compound include polyolefins, polystyrenes, and other thermoplastics.
Case Study: Polymeric Materials
A study demonstrated that the addition of this compound to polyethylene significantly improved its flame retardant properties while maintaining mechanical integrity. The treated samples exhibited a reduction in flammability ratings according to UL-94 standards.
Chemical Synthesis and Modification
This compound serves as an intermediate in the synthesis of various organophosphorus compounds.
- Applications in Synthesis : It is used to create phosphonates that are vital in agricultural chemicals, such as pesticides and herbicides.
- Reactivity : The presence of bromine enhances the reactivity of the phosphonic acid, allowing it to participate in further chemical transformations.
Data Table: Synthesis Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Organophosphorus Pesticide | 85 |
| Esterification | Phosphonate Ester | 90 |
| Hydrolysis | Phosphonic Acid Derivative | 95 |
Stabilization of Materials
The compound is also employed as a stabilizer for various materials, particularly in the plastics industry.
- Thermal Stability : It enhances the thermal stability of polymers during processing and end-use.
- Compatibility : The compound is compatible with a range of additives, making it versatile for formulations.
Case Study: PVC Stabilization
Research indicated that incorporating this compound into polyvinyl chloride (PVC) formulations improved thermal stability and reduced discoloration during processing. The treated PVC showed enhanced performance in outdoor applications where UV exposure is a concern.
Environmental Impact and Safety Considerations
While the applications of this compound are extensive, it is essential to consider its environmental impact and safety profile.
- Toxicity Concerns : Studies have raised concerns regarding the potential carcinogenic effects of brominated compounds, necessitating careful handling and regulation.
- Regulatory Status : Ongoing assessments by environmental agencies aim to evaluate the long-term effects of exposure to this compound.
Mechanism of Action
The mechanism of action of [(Pentabromophenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The pentabromophenylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include brominated phenylphosphonic acids, aminophosphonic acids, and ester derivatives. The table below highlights critical differences:
Physical and Chemical Properties
- Hydrophobicity: The pentabromophenyl group significantly increases logP compared to non-brominated analogs. For example, phenylphosphonic acid has logP = 0.490 , while this compound is expected to exceed logP >5 due to five bromine atoms.
- Acidity: Phosphonic acids are diprotic (pKa₁ ≈ 1–2, pKa₂ ≈ 6–7) . Bromine’s electron-withdrawing effect may slightly lower pKa compared to non-halogenated analogs.
- Thermal Stability : Brominated aromatics enhance thermal resistance, making the compound suitable for flame-retardant applications .
Biological Activity
[(Pentabromophenyl)methyl]phosphonic acid is a compound belonging to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon-containing groups. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental health and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy, especially considering its use in flame retardants.
Chemical Structure and Properties
The chemical structure of this compound includes a pentabromophenyl group, which contributes to its properties as a flame retardant. The presence of bromine atoms enhances the compound's ability to inhibit combustion, but also raises concerns regarding its toxicity and environmental persistence.
Biological Activity Overview
Research indicates that organophosphorus compounds, including phosphonates, exhibit a range of biological activities:
Case Studies
Several case studies highlight the biological implications of exposure to brominated compounds:
- Aquatic Toxicity : Research has shown that certain brominated compounds can be highly toxic to aquatic organisms. For instance, studies indicate significant acute toxicity in fish species exposed to high concentrations of these chemicals, raising alarms about their environmental impact .
- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has classified some brominated flame retardants as potential carcinogens. While specific data on this compound is sparse, its classification within the broader category of BFRs suggests a need for caution .
Research Findings
Recent studies have focused on the mechanisms through which phosphonates exert their biological effects:
- Aminophosphonates : These compounds have been shown to interact with biological systems by inhibiting enzymes such as aminopeptidases and exhibiting antiviral properties. This suggests that modifications in the phosphonate structure can lead to diverse biological activities .
- Toxicological Assessments : Comprehensive assessments have been conducted on various organophosphate flame retardants, highlighting their potential for chronic toxicity and bioaccumulation in human tissues. These findings underline the importance of evaluating this compound within this context .
Data Tables
Q & A
Basic Questions
Q. What are the established synthesis routes for [(Pentabromophenyl)methyl]phosphonic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via the McKenna procedure, a two-step process involving bromotrimethylsilane (TMSBr) alkylation followed by methanolysis. Alternative routes include HCl-mediated dealkylation of dialkyl phosphonates. For brominated derivatives, steric hindrance from the pentabromophenyl group necessitates longer reaction times and elevated temperatures (80–100°C) to achieve >70% yield .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via ³¹P NMR to detect residual alkyl phosphonate esters.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- ³¹P NMR : Confirms phosphonic acid formation (δ = 10–25 ppm) and absence of phosphonate esters (δ = 20–30 ppm).
- FT-IR : Identifies P=O stretching (~1200 cm⁻¹) and P–O–H vibrations (~2500 cm⁻¹).
- Elemental Analysis : Validates bromine content (theoretical Br%: ~61.2%) .
- Data Interpretation : Compare with phenylphosphonic acid (δ = 18 ppm in ³¹P NMR) to assess electronic effects of bromination .
Q. How do phosphonic acids differ from phosphinic acids in coordination chemistry applications?
- Reactivity : Phosphonic acids (RPO₃H₂) have three oxygen donors, enabling stronger metal coordination (e.g., forming MOFs) compared to phosphinic acids (R₂PO₂H), which have fewer binding sites.
- Experimental Design : Use titration calorimetry to quantify binding constants with transition metals (e.g., Zn²⁺, Cu²⁺) .
Advanced Research Questions
Q. What analytical challenges arise in detecting this compound in environmental matrices, and how can they be mitigated?
- Challenges : Matrix interference from halogenated organics and low concentrations (ppb levels).
- Solutions :
- SPE Preconcentration : Use C18 cartridges with methanol elution.
- LC-MS/MS : Employ negative-ion ESI and monitor m/z transitions (e.g., [M-H]⁻ → Br⁻ fragments). Validate with deuterated internal standards .
Q. How does bromination of the phenyl ring alter the acidity and thermal stability of phosphonic acids?
- Acidity Studies : Bromine’s electron-withdrawing effect increases acidity (pKa ~1.5–2.0) compared to phenylphosphonic acid (pKa ~2.5). Measure via potentiometric titration in aqueous ethanol .
- Thermal Stability : TGA shows decomposition onset at ~250°C (vs. ~200°C for non-brominated analogs). Use DSC to identify exothermic degradation pathways .
Q. What contradictions exist in reported hydrolysis rates of halogenated phosphonic acids, and how can they be resolved?
- Contradictions : Some studies report rapid hydrolysis in alkaline conditions (t₁/₂ < 1 hr), while others note stability at pH 7–9.
- Resolution : Conduct controlled kinetic studies under buffered conditions (pH 7–12) with ionic strength adjustment. Use ³¹P NMR to track degradation products (e.g., PO₄³⁻) .
Q. How can this compound be utilized in proton-conductive materials?
- Experimental Design :
- Synthesize anhydrous films via solvent casting.
- Measure proton conductivity (σ) by impedance spectroscopy (10⁻³–10⁻¹ S/cm at 80°C). Compare with Nafion® under humidified conditions .
- Mechanistic Insight : Bromine’s hydrophobicity may reduce water uptake but enhance thermal stability in membranes.
Q. What strategies improve the resolution of X-ray crystallography for phosphonic acid derivatives with heavy atoms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
